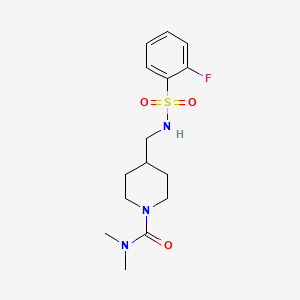

N-pentyl-4-phenyl-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

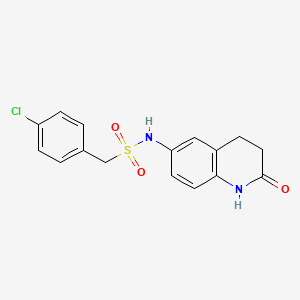

“N-pentyl-4-phenyl-1,3-thiazol-2-amine” is a biochemical compound used for proteomics research . It has a molecular formula of C14H18N2S and a molecular weight of 246.37 .

Synthesis Analysis

The synthesis of compounds similar to “N-pentyl-4-phenyl-1,3-thiazol-2-amine” has been reported in the literature. The compounds were synthesized using the methodology of Hantzsch and Weber .Molecular Structure Analysis

The molecular structure of “N-pentyl-4-phenyl-1,3-thiazol-2-amine” is defined by its molecular formula, C14H18N2S . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.科学的研究の応用

LED-Induced Polymerization

N-pentyl-4-phenyl-1,3-thiazol-2-amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These derivatives exhibit higher polymerization efficiencies and can overcome oxygen inhibition, making them advantageous in materials science and polymer chemistry (Zhang et al., 2015).

1,3-Dipolar Cycloaddition Chemistry

These compounds are used in the formation of N-(1,3-thiazol-5(4H)-ylidene)amines through 1,3-dipolar cycloaddition of azides and 1,3-thiazol-5(4H)-thiones. This process contributes to synthetic organic chemistry, particularly in creating scarcely investigated thiazole derivatives (Pekcan & Heimgartner, 1988).

Antimicrobial Applications

N-pentyl-4-phenyl-1,3-thiazol-2-amine derivatives have shown promise as antimicrobial agents. Some of these derivatives have exhibited more potent antibacterial activity than reference drugs against pathogenic strains, particularly Gram-positive bacterial strains (Bikobo et al., 2017).

Anthelmintic and Antibacterial Screening

These derivatives have been synthesized and shown potent anthelmintic and antibacterial activities, indicating their potential in developing new treatments for infections and parasitic diseases (Bhandari & Gaonkar, 2016).

Microwave-assisted Hantzsch Thiazole Synthesis

These compounds are synthesized through microwave-assisted methods, demonstrating efficiency in pharmaceutical chemistry and drug design (Kamila, Mendoza, & Biehl, 2012).

Novel Thiazole Derivatives for Biological Applications

N-pentyl-4-phenyl-1,3-thiazol-2-amine derivatives have shown antioxidant properties, adding value in pharmaceutical research and development (Jaishree et al., 2012).

作用機序

While the exact mechanism of action for “N-pentyl-4-phenyl-1,3-thiazol-2-amine” is not specified, compounds with similar structures have been studied for their antileishmanial activity . A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds .

将来の方向性

Compounds with structures similar to “N-pentyl-4-phenyl-1,3-thiazol-2-amine” have been suggested as potential scaffolds for the development of new antileishmanial agents . Future research could explore this potential further, as well as investigate other possible therapeutic applications for the compound.

特性

IUPAC Name |

N-pentyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-2-3-7-10-15-14-16-13(11-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYVWYUXTGEBNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pentyl-4-phenyl-1,3-thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2421970.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B2421973.png)

![2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2421974.png)

![(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one](/img/structure/B2421978.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421983.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2421986.png)

![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)